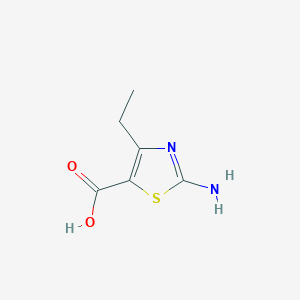

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Description

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at position 4, an amino group at position 2, and a carboxylic acid at position 3. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and drug design. Its synthesis typically involves cyclization reactions using thiourea and halogenated precursors under acidic conditions, as seen in analogous thiazole derivatives . The carboxylic acid moiety enhances solubility in polar solvents, while the ethyl group may influence hydrophobic interactions in biological systems .

Properties

IUPAC Name |

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUPJQLYQCVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634072 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191105-37-0 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Using Thiourea and Carbonyl Compounds

The synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid often involves the reaction of thiourea with carbonyl compounds to form the thiazole ring structure. The process typically uses solvents like ethanol or acetic acid under controlled temperatures ranging from 50°C to 65°C. Reported yields for these methods are favorable, often around 70%.

Preparation via Ethyl Acetate Solution

A related synthesis method involves ethyl acetate as a solvent:

- Prepare an ethyl acetate solution (10–35% concentration) using ethanol.

- Add thiourea and sodium carbonate to the solution.

- Gradually increase the temperature to 40–55°C and add ethyl 2-chloroacetoacetate dropwise.

- Heat the mixture to 60–70°C for thermal insulation over 5–5.5 hours.

- Distill off most of the solvent, cool to room temperature, and filter.

- Adjust the pH of the filtrate to 9–10 using caustic soda solution, stir, filter again, and dry under vacuum.

This method provides high yields (up to 98%) with precise control over reaction conditions.

Reaction Parameters

Solvents

Common solvents include:

Temperature Range

Temperature control is critical:

pH Adjustment

Post-reaction pH adjustment (typically to pH 9–10) ensures proper precipitation of the product.

Experimental Data Table

| Parameter | Details |

|---|---|

| Solvent | Ethanol or Acetic Acid |

| Temperature | 40–70°C |

| Reactants | Thiourea, Sodium Carbonate, Ethyl 2-Chloroacetoacetate |

| Reaction Time | ~5 hours |

| Yield | Up to 98% |

| Purification Method | Filtration and Vacuum Drying |

Analytical Techniques

To confirm the structural integrity and purity of synthesized compounds:

- Thin Layer Chromatography (TLC): Used for monitoring product formation during synthesis.

- Spectroscopic Methods:

- Infrared (IR) spectroscopy: Identifies functional groups.

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

Notes on Optimization

Several factors influence yield and purity:

- The concentration of ethyl acetate solution should ideally range between 20–25% for optimal results.

- Sodium carbonate quantity can vary but is typically around 1.5 g per reaction batch.

- Precise control over dropping temperatures (43–45°C) and holding temperatures (64–66°C) enhances reaction efficiency.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

- Reaction : Treatment with ethanol and sulfuric acid forms ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate .

- Conditions : Acid catalysis (H₂SO₄, HCl), reflux in ethanol.

- Application : Esters serve as intermediates for further functionalization .

Amide Formation

Coupling with amines via activating agents generates amides:

- Reagents : HBTU, HOBt, or DCC with DMAP .

- Example : Reaction with aniline derivatives produces N-substituted amides, as demonstrated in solid-phase synthesis protocols .

- Yield : ~70–85% under optimized conditions .

Decarboxylation

Thermal or base-induced decarboxylation removes CO₂ to form 2-amino-4-ethylthiazole:

- Conditions : Heating at 150–200°C or treatment with NaOH in glycol .

- Mechanism : Proceeds via a six-membered transition state, typical for β-keto acids.

Amino Group Modifications

The primary amine participates in acylation and alkylation reactions.

Acylation

- Reagents : Acetic anhydride, benzoyl chloride, or activated carboxylic acids .

- Example : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability .

- Selectivity : The amino group reacts preferentially over the carboxylic acid under mild conditions .

Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of bases like K₂CO₃ .

- Product : N-alkylated derivatives, which are explored for antimicrobial activity .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes substitution at the C-2 and C-4 positions due to electron-rich regions.

Halogenation

- Reagents : NXS (N-bromosuccinimide, N-chlorosuccinimide) in polar solvents .

- Example : Bromination at C-4 produces 4-bromo-2-amino-5-carboxy thiazole derivatives .

Nitration and Sulfonation

- Conditions : HNO₃/H₂SO₄ or SO₃/H₂SO₄ under controlled temperatures .

- Challenges : Limited regioselectivity due to competing ring activation by amino and carboxylic acid groups .

Oxidation of the Thiazole Ring

- Reagents : H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone.

- Impact : Alters electronic properties, affecting biological activity.

Reduction of Functional Groups

- Amino Group : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to NH₂.

- Carboxylic Acid : LiAlH₄ reduces the acid to a primary alcohol, though this is less common due to competing side reactions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

- Example : Reaction with hydrazine forms thiazolo[3,2-b] triazole derivatives, evaluated for antifungal activity .

- Conditions : Reflux in ethanol or DMF .

Comparative Reaction Data

Key Research Findings

- Synthetic Utility : The carboxylic acid group enables facile conversion to esters and amides, critical for drug design .

- Biological Relevance : N-Acyl derivatives exhibit enhanced antimicrobial and anticancer profiles compared to the parent compound .

- Regioselectivity Challenges : Competing electronic effects from substituents complicate electrophilic substitutions, necessitating optimized conditions .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this acid demonstrated promising activity against HepG2 (liver cancer) and K562 (leukemia) cell lines .

Mechanism of Action

The anticancer efficacy is attributed to the compound's ability to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that thiazole derivatives can inhibit key enzymes and pathways that are crucial for tumor growth and survival .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | HepG2 | 12.5 | |

| Thiazole Derivative B | K562 | 8.0 | |

| Thiazole Derivative C | PC12 | 15.0 |

Antiviral Properties

Research has also indicated that 2-amino-thiazoles may possess antiviral properties, particularly against HIV. The structural features of these compounds allow them to bind effectively to viral proteins, inhibiting their function and preventing viral replication .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and efficiency. Various synthetic methods have been reported, including microwave-assisted synthesis and traditional reflux methods using thiourea and ethyl chloroacetate as starting materials .

Table 2: Synthetic Methods for this compound

| Method | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Microwave-Assisted | >95 | 1 | |

| Reflux Method | 80 | 10 | |

| Ethanol Solvent Method | >90 | 5.5 |

Biochemical Applications

In addition to its pharmaceutical uses, this compound serves as a non-ionic organic buffering agent in biological research. It is utilized in cell culture applications where maintaining a stable pH is crucial for cellular activities .

Case Studies

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines, demonstrating that modifications to the thiazole ring significantly impacted their potency. The results indicated that specific substitutions could enhance anticancer activity by increasing the compound's lipophilicity and ability to penetrate cell membranes .

Case Study: Antiviral Efficacy Against HIV

Another investigation focused on the antiviral properties of thiazole derivatives against HIV-1 reverse transcriptase. The study revealed that certain derivatives acted as effective inhibitors by binding to the enzyme's active site, thus preventing viral replication .

Mechanism of Action

The mechanism of action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid and its derivatives often involves interaction with specific enzymes or receptors in biological systems. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- Key Differences: Febuxostat replaces the ethyl group with a methyl group at position 4 and incorporates a 3-cyano-4-isobutoxyphenyl substituent at position 2 .

- However, the ethyl group in the target compound may improve metabolic stability due to increased hydrophobicity .

- Applications : Febuxostat is clinically used for gout, while the target compound’s ethyl substitution remains under investigation for similar applications .

Ethyl 2-Amino-4-methylthiazole-5-carboxylate

2-Aminothiazole-5-carboxylic Acid

- Key Differences : Lacks the ethyl group at position 4 .

- Functional Impact : The absence of the ethyl group simplifies the structure but may reduce lipophilicity and binding affinity in hydrophobic enzyme pockets, as observed in bacterial benzoyl-CoA ligase assays .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|

| 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | Not reported | Moderate | 1.2* |

| Febuxostat | 214–215 | Low | 3.5 |

| 4-Methyl-2-phenylthiazole-5-carboxylic acid | 214–215 | Low | 2.8 |

| 2-Aminothiazole-5-carboxylic acid | 201–203 | High | -0.5 |

*Estimated using analogous data from .

- Ethyl vs. Methyl : The ethyl group increases molecular weight and logP (by ~0.7 units compared to methyl), enhancing membrane permeability but reducing aqueous solubility .

- Carboxylic Acid vs. Ester : The acid form (target compound) has higher polarity, favoring solubility in biological fluids, whereas esters (e.g., ethyl derivatives) act as prodrugs with improved bioavailability .

Enzyme Inhibition

- Xanthine Oxidase (XO) Inhibition: Febuxostat derivatives with methyl groups show IC₅₀ values in the nanomolar range, while the target compound’s ethyl substitution is hypothesized to modulate potency through altered hydrophobic interactions . Docking studies (PDB ID: 1N5X) suggest that bulkier substituents like ethyl may clash with XO’s active site, reducing efficacy compared to methyl .

- DNA Gyrase Inhibition: Analogues like O7N (2-[(3S,4R)-4-aminopiperidin-1-yl]-1,3-thiazole-5-carboxylic acid) demonstrate that substituent position (e.g., piperidinyl vs. ethyl) critically affects binding to DNA gyrase, with IC₅₀ values varying by >10-fold .

Antimicrobial Activity

- Thiazole-5-carboxylic acids with halogen substituents (e.g., 2-chloro or 2-bromo) show enhanced antibacterial activity compared to alkyl-substituted derivatives, likely due to increased electrophilicity .

Biological Activity

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (AETCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AETCA features a thiazole ring, which is integral to its biological activity. The compound can be synthesized through various methods, including the cyclization of ethyl 2-bromoacetate with thiourea, followed by hydrolysis to yield the carboxylic acid.

Target Enzymes:

AETCA primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is vital for bacterial cell wall synthesis. By inhibiting this enzyme, AETCA disrupts peptidoglycan formation, leading to bacterial cell death.

Biochemical Pathways:

The compound also exhibits inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can influence various cellular processes and signaling pathways, potentially leading to therapeutic effects in conditions like gout and cancer.

Biological Activities

-

Antimicrobial Activity:

- AETCA has demonstrated significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting cell wall synthesis, which is crucial for bacterial survival.

- Table 1 summarizes the antimicrobial efficacy of AETCA against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Activity:

- AETCA has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is mediated through its interaction with various cellular pathways.

- In vitro studies have indicated that AETCA can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells .

-

Anti-inflammatory Effects:

- Preliminary studies suggest that AETCA may possess anti-inflammatory properties, making it a candidate for further pharmacological investigations. Its interaction with inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of AETCA, researchers found that it effectively inhibited the growth of multidrug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the effects of AETCA on human colon cancer cells. They observed that treatment with AETCA led to increased levels of caspase-3 activity, indicating enhanced apoptosis. The study concluded that AETCA could serve as a promising agent in cancer therapy due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

Pharmacokinetics

AETCA exhibits favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems. Its metabolism and excretion pathways are still under investigation, but initial findings indicate potential for effective therapeutic use.

Q & A

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer : Conduct MTT assays on diverse cell types (e.g., HEK293, HepG2) with controlled culture conditions. Test metabolites (via hepatic microsome incubation) to identify toxic intermediates. Dose-ranging studies (0.1–100 µM) and apoptosis markers (e.g., caspase-3) clarify selective toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.